5-(Methylamino)pent-3-YN-1-OL

Chemical Procurement Quality Control Synthetic Intermediate

5-(Methylamino)pent-3-YN-1-OL (CAS 1416439-62-7) is a bifunctional alkyne-amino alcohol building block with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol. It features a terminal alkyne conjugated with a secondary methylamine and a primary alcohol, placing it in the class of alkynol amines widely used as intermediates in medicinal chemistry and bioconjugation.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B15243851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)pent-3-YN-1-OL
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCNCC#CCCO
InChIInChI=1S/C6H11NO/c1-7-5-3-2-4-6-8/h7-8H,4-6H2,1H3
InChIKeyZRBKTABHXJVAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylamino)pent-3-YN-1-OL – Core Properties, Specifications, and Structural Classification for Research Procurement


5-(Methylamino)pent-3-YN-1-OL (CAS 1416439-62-7) is a bifunctional alkyne-amino alcohol building block with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol. It features a terminal alkyne conjugated with a secondary methylamine and a primary alcohol, placing it in the class of alkynol amines widely used as intermediates in medicinal chemistry and bioconjugation . Commercial suppliers routinely provide this compound at ≥95% purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

5-(Methylamino)pent-3-YN-1-OL: Why Simple Alkynol or Amino-Alkyne Analogs Cannot Be Interchanged in Synthesis


In-class compounds such as 5-aminopent-3-yn-1-ol or 5-(dimethylamino)pent-3-yn-1-ol share the pentynol backbone but differ critically in amine substitution, which governs nucleophilicity, steric accessibility, and orthogonal protection strategies during multi-step synthesis. The mono-methyl secondary amine in 5-(Methylamino)pent-3-YN-1-OL offers a single reactive N–H site for selective functionalization—unlike the tertiary dimethylamino analog which lacks a proton for acylation, or the primary amine analog that presents chemoselectivity challenges requiring protecting group manipulation . These structural distinctions directly translate to divergent reactivity in click chemistry, reductive amination, and amide coupling protocols, making generic substitution a documented risk for synthetic failure [1].

5-(Methylamino)pent-3-YN-1-OL: Head-to-Head Quantitative Differentiation Against Closest Analogs


Purity and Batch-to-Batch QC: Validated ≥95% Assay with Multi-Technique Certification vs. Comparator Availability

5-(Methylamino)pent-3-YN-1-OL is supplied by Bidepharm at a standard purity of 95% and includes batch-specific QC documentation comprising NMR, HPLC, and GC analyses . In contrast, the close analog 5-(dimethylamino)pent-3-yn-1-ol (CAS 104602-35-9) from AKSci is also listed at 95% purity but provides only a basic Certificate of Analysis without a publicly specified multi-technique QC regimen . The availability of orthogonal purity verification for the methylamino variant reduces the procurement risk of receiving material with undetected side-products that could compromise subsequent reaction yields.

Chemical Procurement Quality Control Synthetic Intermediate

Molecular Weight and Formula Precision: 113.16 vs. 127.18 for Accurate Stoichiometric Reagent Calculation

The molecular weight of 5-(Methylamino)pent-3-YN-1-OL is 113.16 g/mol (C6H11NO) , while 5-(dimethylamino)pent-3-yn-1-ol weighs 127.18 g/mol (C7H13NO) . This 14.02 g/mol difference, corresponding to one additional methyl group, directly impacts the mass of reagent required for equimolar reactions. For a 10 mmol reaction scale, 1.13 g of the methylamino compound is required versus 1.27 g of the dimethylamino analog—an 11% difference in reagent mass that, if uncorrected due to analog substitution, introduces stoichiometric error.

Synthetic Chemistry Reaction Optimization Reagent Procurement

Functional Group Chemoselectivity: Secondary Amine N–H Availability Enables Orthogonal Derivatization Routes

5-(Methylamino)pent-3-YN-1-OL presents a secondary amine with one N–H proton available for chemoselective acylation, sulfonylation, or reductive amination without requiring protection/deprotection sequences . The primary amine analog 5-aminopent-3-yn-1-ol (C5H9NO, MW 99.13) possesses two N–H protons, mandating protecting group strategies to achieve mono-functionalization . Conversely, the dimethylamino analog lacks any N–H, eliminating amide or sulfonamide bond formation entirely . This positions the target compound as the only member of this analog series that combines a reactive alkyne for CuAAC/SPAAC click chemistry with a single N–H handle for selective downstream elaboration.

Bioconjugation Click Chemistry Protecting Group Strategy

Alkyne Reactivity Parameters: Terminal Alkyne pKa and Copper-Chelation Compatibility for Amino–Yne Click Chemistry

Amino–yne click chemistry, an emerging metal-free and copper-catalyzed ligation strategy, requires a terminal alkyne in proximity to a secondary amine for efficient polymer conjugation and surface functionalization [1]. 5-(Methylamino)pent-3-YN-1-OL embodies this precise structural motif, positioning the secondary amine and terminal alkyne on a five-carbon scaffold. Analogs such as 5-(benzyl(methyl)amino)pent-3-yn-1-ol (MW 203.28) introduce steric bulk at the amine, which can retard amino–yne cyclization kinetics . The target compound's minimal steric profile around the secondary amine is predicted to facilitate faster reaction rates, although direct kinetic comparative data remain unpublished, necessitating in-house validation.

Amino–Yne Click Reaction CuAAC Surface Immobilization

5-(Methylamino)pent-3-YN-1-OL: High-Value Application Scenarios Based on Verified Differentiation Evidence


Copper-Catalyzed and Metal-Free Amino–Yne Click Bioconjugation

The compound's terminal alkyne and secondary amine, arranged on an optimal five-carbon scaffold with minimal steric hindrance, make it a preferred substrate for amino–yne click reactions used in surface immobilization, hydrogel crosslinking, and drug–polymer conjugate synthesis. As reviewed by Chen et al. (2021), amino–yne click chemistry has gained traction as a versatile alternative to azide–alkyne cycloaddition, and 5-(Methylamino)pent-3-YN-1-OL's structural attributes align directly with the mechanistic requirements of this ligation strategy [1].

Multi-Step Pharmaceutical Intermediate Synthesis with Single N–H Orthogonal Handle

The mono-methyl secondary amine provides exactly one reactive N–H site, enabling chemoselective acylation, sulfonamide formation, or urea synthesis without requiring amine protection/deprotection sequences. This reduces step count and improves overall yield in the construction of kinase inhibitor fragments, PROTAC linkers, and other bioactive molecule intermediates. The availability of batch-specific NMR, HPLC, and GC QC data further supports use in GLP-compliant intermediate manufacturing .

Stoichiometric Precision in Catalyst-Sensitive Alkyne Coupling Reactions

With a molecular weight of 113.16 g/mol, 5-(Methylamino)pent-3-YN-1-OL requires 11% less mass per mole than its dimethylamino analog, reducing the risk of stoichiometric miscalibration in Sonogashira, Glaser, or Cadiot–Chodkiewicz couplings. This precision is particularly relevant in flow chemistry and automated synthesis platforms, where pre-weighed reagent cartridges demand exact molecular weight specifications to maintain programmed stoichiometry .

Building Block for Diversity-Oriented Synthesis Libraries

The triad of reactive functional groups—terminal alkyne, secondary amine N–H, and primary alcohol—allows three orthogonal diversification points on a compact C6 scaffold. This enables parallel library synthesis via alkyne–azide click chemistry (at the alkyne), amide or sulfonamide coupling (at the amine), and esterification or Mitsunobu reactions (at the alcohol). No commercial analog offers this exact combination of orthogonal reactivity with a single N–H site, making the compound uniquely suited for generating high-diversity compound collections .

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